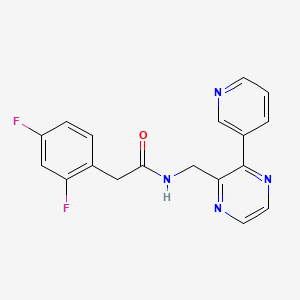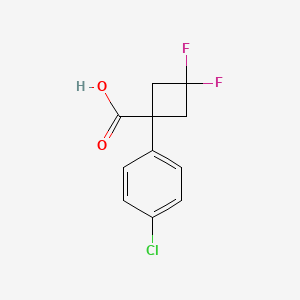
1-(4-Chlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
CDC is a cyclobutane carboxylic acid derivative that has been synthesized and studied for its potential use as a pharmaceutical intermediate. It has been found to possess a range of interesting biological properties, including antiviral, antitumor, and anti-inflammatory effects. Due to its unique structure, CDC has attracted significant attention from researchers in various scientific fields.
Scientific Research Applications
Photochemical Reactivity
Research by Brune et al. (1994) investigated the photochemical reactivity of chloro-substituted carboxylic acids, including those structurally related to 1-(4-Chlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid. Their study focused on how these compounds behave when exposed to light, particularly looking at the stereospecific cycloaddition to the substituted cyclobutane system, which is a key characteristic of this class of chemicals (Brune et al., 1994).
Synthesis and Molecular Transformation
The work of Schmitz et al. (1985) involved the synthesis and transformation of cyclopropene carboxylic acid, which is relevant to understanding the chemical pathways and synthesis techniques applicable to 1-(4-Chlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid (Schmitz et al., 1985).
Application in PET Imaging
Research by Shoup and Goodman (1999) explored the use of fluorine-18 labeled analogues of cyclobutane carboxylic acid, like 1-(4-Chlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid, for positron emission tomography (PET). These compounds demonstrate potential for tumor imaging, highlighting an important application in medical diagnostics (Shoup & Goodman, 1999).
Fluorinated Analogue Synthesis
Mykhailiuk et al. (2010) synthesized a fluorinated analogue of 1-aminocyclobutane-1-carboxylate, which is closely related to 1-(4-Chlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid. Their work contributes to the understanding of how to introduce fluorine atoms into the cyclobutane carboxylic acid structure (Mykhailiuk et al., 2010).
Development of Polymer Materials
Wong et al. (2004) researched the synthesis of novel ester-containing aryl trifluorovinyl ether monomers, leading to the development of perfluorocyclobutane aromatic ether polymers. These polymers, which incorporate structures akin to 1-(4-Chlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid, show promise for use in low optical loss waveguide applications, indicating their potential in the field of materials science (Wong et al., 2004).
properties
IUPAC Name |
1-(4-chlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClF2O2/c12-8-3-1-7(2-4-8)10(9(15)16)5-11(13,14)6-10/h1-4H,5-6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBZUXLWQXSUHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)(C2=CC=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClF2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid | |
CAS RN |
1190643-85-6 |
Source


|
| Record name | 1-(4-chlorophenyl)-3,3-difluorocyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-fluorobenzyl)-6-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2465568.png)
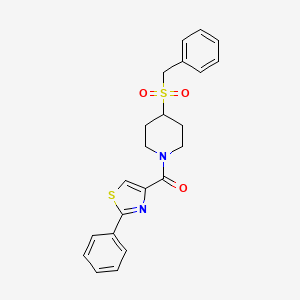

![5-methyl-7-(pyridin-3-yl)-N-(p-tolyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2465573.png)
![3-(4-ethoxyphenyl)-7,8-dimethoxy-5-(2-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2465574.png)
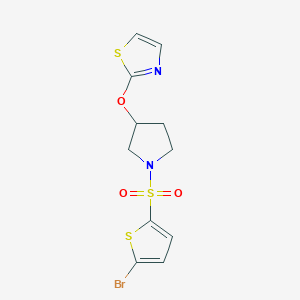
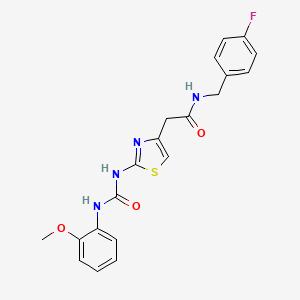
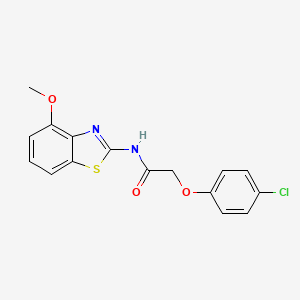
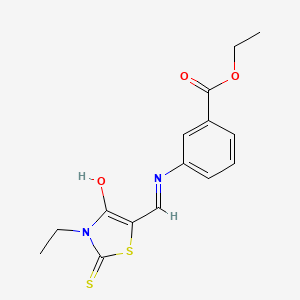
![2-(2-fluorophenoxy)-N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2465583.png)
![[14-Methyl-5-(3-methylphenyl)-7-{[(3-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2465585.png)


